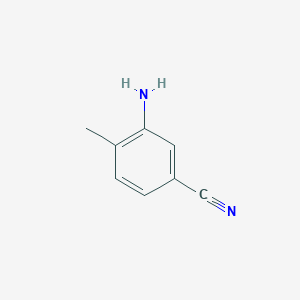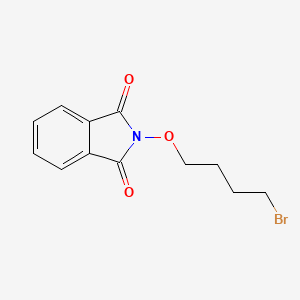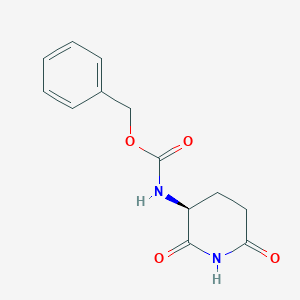
2-アミノ-6-クロロピリミジン-4(3H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chloropyrimidine-4(3H)-thione is a heterocyclic compound with the molecular formula C4H4ClN3S It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
2-Amino-6-chloropyrimidine-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyrimidine-4(3H)-thione typically involves the reaction of 2-amino-4,6-dichloropyrimidine with thiourea. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for 2-Amino-6-chloropyrimidine-4(3H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Amino-6-chloropyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thione group can be oxidized to the corresponding sulfoxide or sulfone, and reduced back to the thione.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-amino-6-alkylaminopyrimidine-4(3H)-thione or 2-amino-6-arylthiopyrimidine-4(3H)-thione can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Cyclization Products: Fused heterocyclic compounds are formed through cyclization reactions.
作用機序
The mechanism of action of 2-Amino-6-chloropyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but with a methyl group at position 6 instead of a thione group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms at positions 4 and 6.
2-Amino-4-chloro-6-methoxypyrimidine: Contains a methoxy group at position 6.
Uniqueness
2-Amino-6-chloropyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The thione group can participate in redox reactions and form strong interactions with metal ions, making the compound valuable in various applications.
特性
IUPAC Name |
2-amino-6-chloro-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3S/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKZJINYXFFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=S)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405365 |
Source


|
| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-02-7 |
Source


|
| Record name | NSC43009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)










